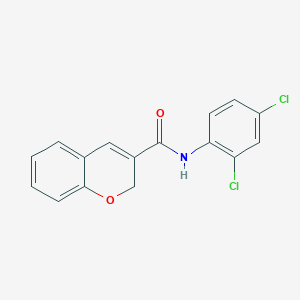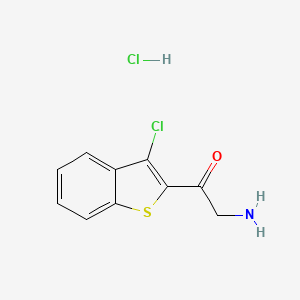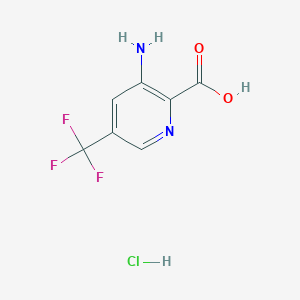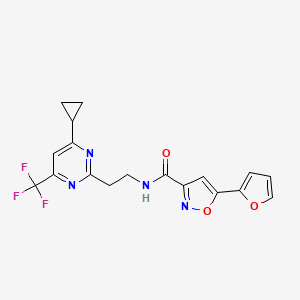![molecular formula C16H27NO4 B2762581 2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid CAS No. 2361609-90-5](/img/structure/B2762581.png)
2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid is an intriguing organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple reaction steps. It starts with the preparation of the octahydroquinoline core, which is then modified by introducing the acetic acid group and the 2-methylpropan-2-yl oxycarbonyl group.
Formation of the Octahydroquinoline Core: This can be achieved through hydrogenation reactions involving quinoline derivatives.
Introduction of Acetic Acid Group: This step often involves acylation reactions where an acyl chloride or anhydride reacts with the octahydroquinoline.
Addition of 2-methylpropan-2-yl Oxycarbonyl Group: Carbamate formation through reactions with isocyanates or similar reagents can introduce this group under controlled conditions.
Industrial Production Methods: For industrial production, methods such as batch or continuous flow synthesis may be employed. Ensuring the purity of the intermediates and the final product is crucial, and purification techniques such as recrystallization or chromatography are typically used.
化学反应分析
Types of Reactions It Undergoes: This compound can undergo various chemical reactions:
Oxidation and Reduction: The octahydroquinoline core may be oxidized to form quinoline derivatives, while reduction reactions could further saturate the compound.
Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bonds within the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions Used:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride can be used.
Substitution: Nucleophiles like amines or thiols are typical reagents.
Major Products Formed: The major products formed from these reactions vary but can include derivatives of quinoline, acetic acid, and substituted carbamates.
科学研究应用
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a building block for various synthetic routes.
Biology and Medicine: In biological and medicinal research, derivatives of octahydroquinolines have shown potential as pharmaceuticals, particularly in the development of drugs targeting neurological conditions or as anticancer agents.
Industry: In industry, this compound’s stability and reactivity make it useful in the formulation of specialty chemicals and materials.
作用机制
Mechanism of Effects: The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The octahydroquinoline core can engage in hydrogen bonding or hydrophobic interactions, influencing the activity of biological pathways.
Molecular Targets and Pathways: The specific pathways involve interactions with cellular signaling molecules or structural proteins, altering biological processes at the molecular level.
相似化合物的比较
2-[(4Ar,8aS)-1-[(tert-butoxy)carbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid
2-[(4Ar,8aS)-1-[(tert-butoxy)carbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]propanoic acid
Uniqueness: What sets 2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid apart is its specific substitution pattern, which can result in unique reactivity and biological activity compared to its analogues.
And that’s the scoop on this fascinating compound. Anything you’d like to dive deeper into?
属性
IUPAC Name |
2-[(4aR,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-6-9-16(11-13(18)19)8-5-4-7-12(16)17/h12H,4-11H2,1-3H3,(H,18,19)/t12-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENWRPCQGGFVCU-BLLLJJGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone](/img/structure/B2762500.png)

![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/new.no-structure.jpg)
![2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2762504.png)
![3-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2762506.png)


![N-(3-bromophenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2762514.png)
![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)

![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762521.png)
